molecular formula C6H2Cl2NaO4+ B146276 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, disodium salt CAS No. 36275-66-8

2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, disodium salt

Cat. No. B146276
CAS RN: 36275-66-8
M. Wt: 252.94 g/mol
InChI Key: FITANBHHCLWRKG-UHFFFAOYSA-L
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Description

2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, disodium salt (CDD) is an organic compound that has been used in many scientific applications due to its unique chemical structure. CDD is a cyclic organic compound that contains two chlorine atoms, two oxygen atoms, and four carbon atoms. It is a white crystalline solid with a melting point of 140°C. CDD is soluble in water, ethanol, and methanol, and it has a pKa of 5.2.

Scientific Research Applications

1. Coordination Polyhedra in Compound Structures

Disodium bis[3,6-dichloro-4,5-dihydroxy-3,5-cyclohexadiene-1,2-dionato (2-)] dioxouranium hexahydrate is an example where the compound forms pentagonal bipyramids as coordination polyhedra in both uranium and sodium. This arrangement creates channels filled with water molecules, highlighting the compound's role in complex structural formations (Bram et al., 1994).

2. Role in Monomeric Iron(III) Complexes

In monomeric iron(III) complexes like mer-Triaqua(chloranilato-O,O')chloroiron(III) pentahydrate, the compound acts as a chelating agent for the metal ion, forming an octahedral coordination environment. This demonstrates its use in synthesizing unique metal complexes with extensive hydrogen bonding (Abrahams et al., 1996).

3. Application in Oxidation Reactions

The compound is involved in oxidation reactions, as seen in the synthesis of 2,5-cyclohexadiene-1,4-diones using benzyltrimethylammonium tribromide. It showcases its utility in producing polybromo-substituted derivatives under specific conditions (Kajigaeshi et al., 1991).

4. Kinetics of Hydrolysis in Environmental Processes

The compound's derivatives, like chloranil, play a role in environmental processes, undergoing hydrolysis to yield less toxic products. This is significant in waste treatment and remediation processes, where understanding the kinetics of such reactions is crucial (Sarr et al., 1995).

5. DNA Transformation and Electrochemical Behavior

The compound's derivatives are involved in DNA transformation, exhibiting biological reactivity based on redox potentials. This suggests its potential applications in bioelectrochemistry and understanding DNA degradation mechanisms (Schrebler et al., 1987).

6. As Anode Material in Batteries

The disodium salt of 2,5-dihydroxy-1,4-benzoquinone, a derivative, has been proposed as an anode material for rechargeable sodium-ion batteries. It shows promising properties like long cycle life and high rate capability, indicating its potential in energy storage applications (Zhu et al., 2015).

properties

IUPAC Name

disodium;2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2O4.2Na/c7-1-3(9)5(11)2(8)6(12)4(1)10;;/h9,12H;;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITANBHHCLWRKG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl2Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067964
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, disodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, disodium salt

CAS RN

36275-66-8
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036275668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone, disodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, disodium salt
Reactant of Route 2
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, disodium salt
Reactant of Route 3
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, disodium salt

Citations

For This Compound
2
Citations
H Chihara, N Nakamura - Nuclei Zr-Bi, 1989 - Springer
This document is part of Subvolume C ‘Nuclei Zr - Bi’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Substances Containing Ag… C 10 H 15, 2010 - Springer
NQRS Data for C6H6Cl2Na2O7 [C6Cl2Na2O4·3(H2O)] (Subst. No. 0872) Page 1 Nuclear Quadrupole Resonance Spectroscopy Data 1 Landolt-Börnstein DOI: 10.1007/978-3-642-…
Number of citations: 2 link.springer.com

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